molecular formula C12H11NO4 B2922010 [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol CAS No. 874592-20-8

[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol

Cat. No.: B2922010
CAS No.: 874592-20-8
M. Wt: 233.223
InChI Key: ZISIZHZGKLNGHR-UHFFFAOYSA-N
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Description

[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol: is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound features a furan ring substituted with a methanol group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

Similar compounds have been found to display anti-biofilm activity and a tight-binding mode of action . This suggests that [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol may interact with its targets in a similar manner, leading to changes in the biochemical processes of the target organism.

Biochemical Pathways

The inhibition of pqsd, as seen in similar compounds, affects the production of signal molecules in pseudomonas aeruginosa . This could potentially disrupt the cell-to-cell communication and biofilm formation in this bacterium.

Result of Action

Similar compounds have shown promising results in inhibiting biofilm formation in pseudomonas aeruginosa , suggesting potential antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[5-(2-methyl-3-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISIZHZGKLNGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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